![molecular formula C11H10N2O2S B6500069 (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide CAS No. 435333-21-4](/img/structure/B6500069.png)
(2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without experimental data such as X-ray crystallography or NMR spectroscopy, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the functional groups it contains .Scientific Research Applications
Drug Discovery and Natural Product Hybrids
The assembly of natural product hybrids has been an interesting strategy in drug discovery. (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide can be synthesized via olefin cross metathesis, a convenient method for creating hybrid molecules. The compound combines features of eugenol (a major component of clove oil) and a chalcone. This approach allows researchers to explore new leads with potential therapeutic properties .
Antibacterial Activity
Eugenol, one of the components in this hybrid, plays a crucial role in the antibacterial activity of clove oil against Salmonella typhi . The allyl group in eugenol is essential for producing hybrid molecules. By combining eugenol with a chalcone, researchers can explore novel antibacterial agents .
Tyrosinase Inhibition
Tyrosinase inhibitors are relevant in cosmetics and dermatology. (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide has demonstrated potent tyrosinase inhibitory activity. In cellular assays, it effectively reduces intracellular tyrosinase activity, making it a potential candidate for skin-related applications .
Natural Product Chemistry
The compound’s synthesis involves the modification of natural product compounds. Researchers can explore its structure-activity relationships and optimize its properties. Investigating its interactions with other natural products may reveal additional applications .
Hybrid Materials
Due to its unique structure, (2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide could be incorporated into hybrid materials. These materials may find use in fields such as catalysis, sensors, or drug delivery systems. Further research is needed to explore this avenue .
Chemical Biology
Understanding the reactivity and behavior of this compound can provide insights into chemical biology. Researchers can investigate its interactions with enzymes, receptors, and other biomolecules. Such studies contribute to our understanding of biological processes and potential therapeutic targets .
Future Directions
The future research directions for this compound could involve studying its synthesis, reactivity, and potential applications. For example, researchers might investigate new synthesis routes, study its reactivity with various reagents, or explore its potential use in fields like medicinal chemistry or materials science .
properties
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10-3-2-7(5-9(10)14)4-8(6-12)11(13)16/h2-5,14H,1H3,(H2,13,16)/b8-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBLIVBWLVPRTR-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=S)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=S)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enethioamide |
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